1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-methyl-4-[(1-methylpyrazol-4-yl)disulfanyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c1-11-5-7(3-9-11)13-14-8-4-10-12(2)6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDEBOMCPFKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)SSC2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis of 1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole typically proceeds via two main stages:
Formation of 1-methyl-1H-pyrazole units: This is commonly achieved by the reaction of hydrazine derivatives with 1,3-diketones or related precursors. The methylation at the nitrogen atom is introduced either before or after ring formation depending on the chosen synthetic route.
Introduction of the disulfide linkage: The disulfide bond connecting the two pyrazole moieties is introduced by reacting the pyrazole thiol or related sulfur-containing intermediates with suitable disulfide reagents or under oxidative coupling conditions.
This approach ensures the formation of the disulfide bridge, which is crucial for the compound’s chemical and biological activities.
Detailed Synthetic Procedure
A representative synthetic method includes:
Synthesis of 1-methyl-1H-pyrazole: Starting from hydrazine and 1,3-diketones, cyclization reactions under controlled temperature and solvent conditions yield the pyrazole ring.
Preparation of pyrazole thiol intermediate: The pyrazole ring is functionalized to introduce a thiol (-SH) group at the 4-position, typically through substitution reactions.
Disulfide bond formation: The thiol intermediates are then oxidatively coupled using mild oxidizing agents (e.g., iodine, hydrogen peroxide) or reacted with disulfide reagents to form the disulfide linkage, yielding the target compound.
Reaction conditions such as temperature, solvent choice, and oxidant concentration are optimized to maximize yield and purity while minimizing side reactions.
Industrial Production Considerations
For large-scale synthesis, the process is adapted to continuous flow reactors and automated systems to enhance reproducibility and efficiency. Key factors include:
Reaction control: Precise temperature and reagent feed control to prevent over-oxidation or degradation of the disulfide bond.
Purification: Use of chromatographic or crystallization techniques to achieve high purity, essential for downstream applications.
Environmental and safety aspects: Selection of less corrosive reagents and solvents to facilitate safer handling and waste management.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Pyrazole ring formation | Hydrazine + 1,3-diketones, solvent (e.g., ethanol), moderate heat (40-90°C) | Cyclization to form pyrazole ring |
| Thiol functionalization | Sulfurizing agents or nucleophilic substitution | Introduce thiol group |
| Disulfide bond formation | Mild oxidants (I2, H2O2), or disulfide reagents, room temperature to mild heating | Oxidative coupling to disulfide |
Optimization of these parameters is critical for achieving high selectivity and yield.
Comparative Analysis with Related Compounds
| Compound | Linkage Type | Reactivity | Applications |
|---|---|---|---|
| 1-methyl-1H-pyrazole | None | Limited redox activity | Basic heterocyclic building block |
| 1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)thio]-1H-pyrazole | Thioether | Moderate redox activity | Intermediate in synthesis |
| This compound | Disulfide | High redox activity | Redox biology studies, enzyme inhibition research |
The disulfide linkage in the target compound imparts unique redox properties, distinguishing it from thioether or unsubstituted pyrazoles.
Research Findings and Notes
The disulfide bond is sensitive to redox conditions, allowing the compound to act as a reversible redox switch in biological systems.
The synthetic routes reported emphasize the use of mild oxidizing agents to avoid over-oxidation to sulfoxides or sulfones, which can alter the compound’s properties.
Industrial methods prioritize scalability and environmental safety, employing less corrosive alkylating agents and solvents with easier recovery and recycling potential.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Pyrazole ring synthesis | Hydrazine + diketones cyclization | High yield, well-established | Control of regioselectivity |
| Thiol functionalization | Substitution or sulfurization of pyrazole | Enables disulfide formation | Potential side reactions |
| Disulfide bond formation | Oxidative coupling with mild oxidants | Mild conditions preserve compound integrity | Over-oxidation risk |
| Industrial scale-up | Continuous flow reactors, automated synthesis | High purity, reproducibility | Equipment cost, process control |
| Environmental considerations | Use of less corrosive reagents, solvent recovery | Safer, cost-effective | Optimization needed for scale |
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the disulfide linkage.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole involves its interaction with biological molecules through the disulfide linkage. This linkage can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and enzymes. The pyrazole ring can also interact with various molecular targets, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- The disulfide bridge in the target compound introduces redox sensitivity, as disulfides can undergo reduction to thiols or participate in thiol-disulfide exchange .
- Thioether (e.g., compound 14f) and sulfonamide derivatives (e.g., ) exhibit greater stability but lack redox activity .
- Ethynyl-linked pyrazoles (e.g., 5da) prioritize π-conjugation over sulfur-mediated reactivity .
Key Observations :
Key Observations :
- The disulfide group may reduce aqueous solubility compared to sulfonamides or amines but enhance membrane permeability .
- Sulfonamide and sulfone derivatives (e.g., Glumetinib) are more prevalent in pharmaceuticals due to stability and hydrogen-bonding capacity .
- Organotin pyrazoles () are niche intermediates but pose toxicity concerns .
Key Observations :
- Pyrazole derivatives with sulfonyl or boronate groups dominate pharmaceutical and agrochemical applications due to tunable reactivity .
Biological Activity
Overview
1-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole, a compound belonging to the pyrazole family, exhibits significant biological activity due to its unique structural features, particularly the disulfide linkage. This compound is being explored for various pharmacological effects, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 226.32 g/mol. The presence of the disulfide bond in its structure is crucial for its biological interactions and reactivity.
The biological activity of this compound can be attributed to its ability to undergo redox reactions due to the disulfide linkage. This property allows it to interact with various biological molecules, including proteins and enzymes, potentially leading to modifications that influence biological pathways. The pyrazole ring may also participate in interactions with molecular targets, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in these compounds enhances their antibacterial efficacy.
| Compound | Bacterial Strains Tested | Inhibition Percentage |
|---|---|---|
| This compound | E. coli, S. aureus | Up to 85% |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated in various studies. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds within this class have demonstrated an inhibition rate comparable to established anti-inflammatory drugs like dexamethasone.
| Compound | Cytokine Inhibition (TNF-α) | Cytokine Inhibition (IL-6) |
|---|---|---|
| Dexamethasone | 76% at 1 µM | 86% at 1 µM |
| Pyrazole Derivative | 61–85% at 10 µM | 76–93% at 10 µM |
Case Study 1: Antimicrobial Efficacy
In a study published by Selvam et al., a series of novel pyrazole derivatives were synthesized and tested against various bacterial strains. The results indicated that the presence of a thioether or disulfide linkage significantly enhanced antimicrobial activity compared to other structural variants.
Case Study 2: Anti-inflammatory Properties
Research by Tewari et al. evaluated several pyrazole derivatives for their anti-inflammatory effects. Among them, certain compounds exhibited substantial inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in conditions characterized by inflammation.
Q & A
Q. What synthetic methods are commonly employed for preparing 1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole, and what critical reaction conditions must be controlled?
The synthesis typically involves oxidative coupling of thiol-containing pyrazole precursors. Reagents like iodine or hydrogen peroxide facilitate disulfide bond formation under controlled pH (neutral to slightly basic) and inert atmospheres (e.g., nitrogen) to prevent side reactions. Reaction progress should be monitored via TLC or HPLC to confirm intermediate formation before disulfide linkage. Post-reaction purification via column chromatography or recrystallization ensures product integrity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.5 ppm for N-methyl) and aromatic protons (δ ~7.5–8.5 ppm for pyrazole rings). Disulfide bridges lack protons but influence neighboring shifts.
- IR : Confirm S–S stretching vibrations (~500–550 cm⁻¹) and absence of thiol (–SH) bands (~2550 cm⁻¹).
- HRMS : Validate molecular ion ([M+H]⁺) and isotopic patterns consistent with sulfur content. Cross-referencing with computational predictions (e.g., Gaussian) enhances accuracy .
Q. What are the best practices for handling and storing this compound to prevent degradation?
Store under inert gas (argon) at –20°C in amber vials to minimize light/oxygen exposure. Use anhydrous solvents (e.g., DCM, acetonitrile) during handling. Regularly assess purity via HPLC, especially after prolonged storage, as disulfide bonds may undergo redox degradation .
Advanced Research Questions
Q. What strategies mitigate disulfide bond reduction during synthesis or biological assays?
Employ sterically hindered oxidizing agents (e.g., Ellman’s reagent) to stabilize the S–S bond. Incorporate electron-donating substituents (e.g., methyl groups) on pyrazole rings to enhance redox resilience. For biological studies, use chelating agents (e.g., EDTA) to sequester metal ions that catalyze reduction .
Q. How do electronic effects of substituents on the pyrazole rings influence the redox stability of the disulfide bond?
Electron-donating groups (e.g., methyl) increase sulfur electron density, improving resistance to nucleophilic attack. Electron-withdrawing groups (e.g., nitro) destabilize the bond. Validate via cyclic voltammetry (redox potentials) and DFT calculations (HOMO-LUMO gaps). Contrast experimental half-lives under varying pH/redox conditions to quantify effects .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
Disulfide bond flexibility can lead to poor crystal lattice formation. Optimize crystallization using slow vapor diffusion (e.g., ether into DCM) and co-crystallization agents. High-resolution X-ray diffraction (λ = 0.710–1.541 Å) and SHELX refinement resolve torsional angles and S–S bond lengths (~2.05 Å). Compare with analogous structures (e.g., bipyrazole disulfides) for validation .
Q. How can contradictory biological activity data across studies be systematically resolved?
Conduct meta-analyses controlling for variables:
- Assay conditions : Redox-active media may alter disulfide stability.
- Cell lines : Membrane permeability differences affect bioavailability.
- Metabolomics : Identify metabolites via LC-MS to rule out degradation artifacts. Standardize protocols (e.g., OECD guidelines) and validate with positive controls .
Q. What computational approaches predict the reactivity of the disulfide moiety in novel derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
